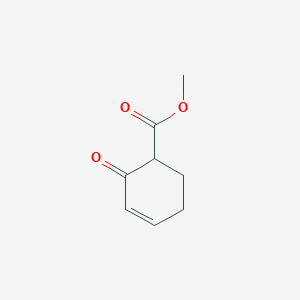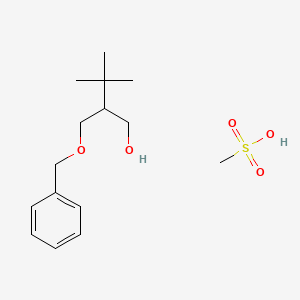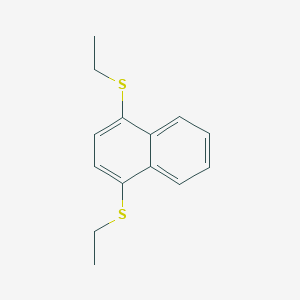
1,4-Bis(ethylsulfanyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(ethylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with two ethylsulfanyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(ethylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with ethanethiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the halogen atoms by the ethylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(ethylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding naphthalene derivative with ethyl groups instead of ethylsulfanyl groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol as solvent, room temperature.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Nitro, sulfonyl, or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(ethylsulfanyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,4-Bis(ethylsulfanyl)naphthalene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the ethylsulfanyl groups are converted to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent. In electrophilic aromatic substitution reactions, the naphthalene ring acts as a nucleophile, attacking the electrophile to form a cationic intermediate, which then loses a proton to regenerate the aromatic system.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(ethylsulfanyl)naphthalene can be compared with other naphthalene derivatives, such as:
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of ethylsulfanyl groups. It lacks the sulfur atoms, which can influence its reactivity and applications.
1,4-Dichloronaphthalene: Contains chlorine atoms instead of ethylsulfanyl groups. The presence of halogens makes it more reactive in nucleophilic substitution reactions.
1,4-Dihydroxynaphthalene: Features hydroxyl groups, making it more polar and capable of forming hydrogen bonds, which can affect its solubility and reactivity.
Eigenschaften
CAS-Nummer |
113469-03-7 |
|---|---|
Molekularformel |
C14H16S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1,4-bis(ethylsulfanyl)naphthalene |
InChI |
InChI=1S/C14H16S2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
NKSHNVXUXRGISU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C2=CC=CC=C21)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
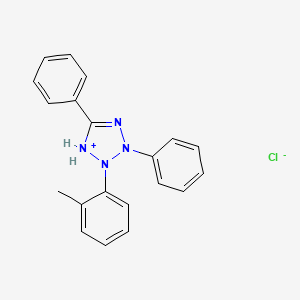
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
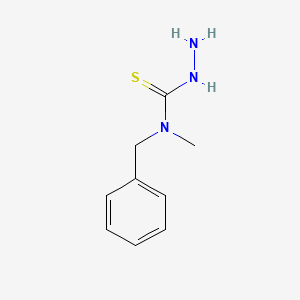
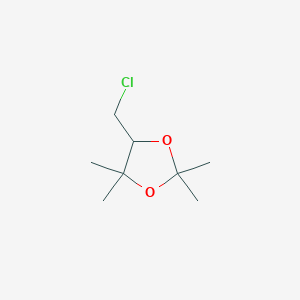
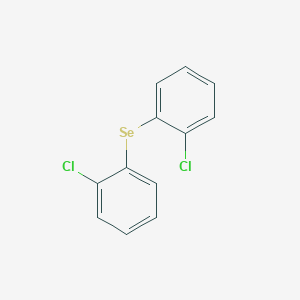
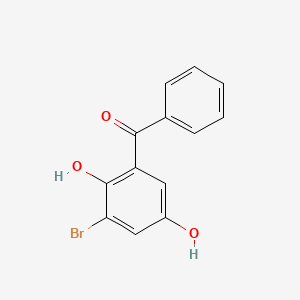
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
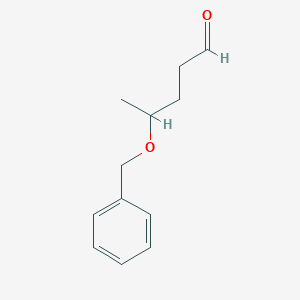
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
